![molecular formula C15H13NO4 B14170120 Phenyl[(phenylcarbamoyl)oxy]acetic acid CAS No. 92554-04-6](/img/structure/B14170120.png)
Phenyl[(phenylcarbamoyl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[(phenylcarbamoyl)oxy]acetic acid is an organic compound that features a phenyl group, a carbamoyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(phenylcarbamoyl)oxy]acetic acid typically involves the reaction of phenyl isocyanate with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (CH2Cl2) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[(phenylcarbamoyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenyl[(phenylamino)oxy]acetic acid.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl[(phenylcarbamoyl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenyl[(phenylcarbamoyl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparación Con Compuestos Similares
Phenyl[(phenylcarbamoyl)oxy]acetic acid can be compared to other similar compounds such as:
Phenylacetic acid: A simpler compound with similar structural features but lacking the carbamoyl group.
Phenylcarbamate derivatives: Compounds like phenylcarbamate, which share the carbamate moiety but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
92554-04-6 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-phenyl-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)20-15(19)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18) |
Clave InChI |
VBJCPYAEEVIRQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)OC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


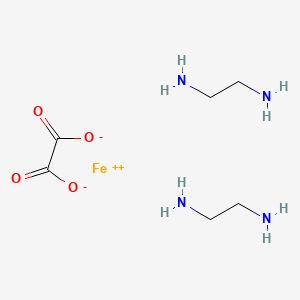
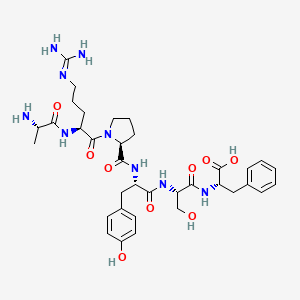
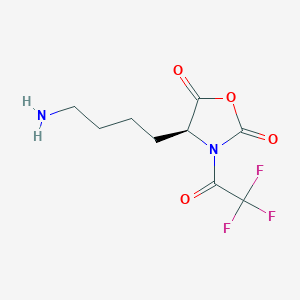
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
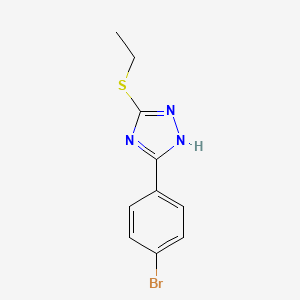
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)

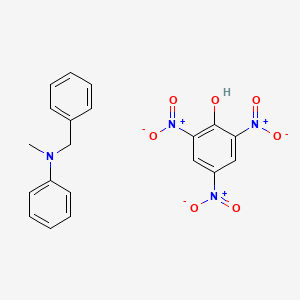
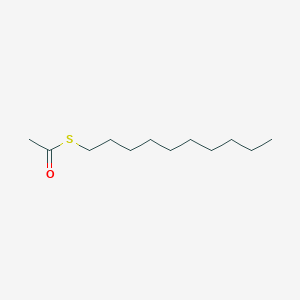
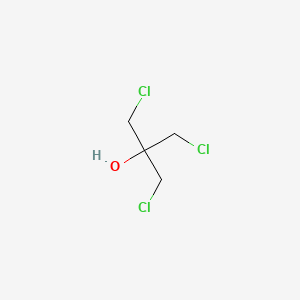
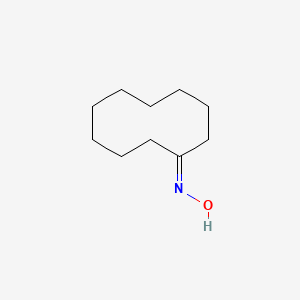

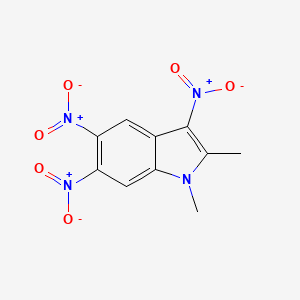
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
